molecular formula C13H9Cl3N2O3 B12462508 N-{4-[(trichloroacetyl)amino]phenyl}furan-2-carboxamide

N-{4-[(trichloroacetyl)amino]phenyl}furan-2-carboxamide

Katalognummer: B12462508
Molekulargewicht: 347.6 g/mol
InChI-Schlüssel: SPKUEYWFZHGEKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(trichloroacetyl)amino]phenyl}furan-2-carboxamide is a compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(trichloroacetyl)amino]phenyl}furan-2-carboxamide typically involves the reaction of 4-aminophenyl furan-2-carboxamide with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[(trichloroacetyl)amino]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The trichloroacetyl group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the trichloroacetyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted amides or thioamides.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-{4-[(trichloroacetyl)amino]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound has been shown to induce apoptosis through the activation of the Fas death receptor pathway, leading to the activation of caspases and subsequent cell death. Additionally, the compound may interact with other cellular pathways, such as the p53-p21 axis, to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{2-chloro-4-[(trichloroacetyl)amino]phenyl}furan-2-carboxamide
  • N-{4-[(trichloroacetyl)amino]phenyl}-2-furamide

Uniqueness

N-{4-[(trichloroacetyl)amino]phenyl}furan-2-carboxamide is unique due to its specific substitution pattern and the presence of both the trichloroacetyl and furan-2-carboxamide groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C13H9Cl3N2O3

Molekulargewicht

347.6 g/mol

IUPAC-Name

N-[4-[(2,2,2-trichloroacetyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C13H9Cl3N2O3/c14-13(15,16)12(20)18-9-5-3-8(4-6-9)17-11(19)10-2-1-7-21-10/h1-7H,(H,17,19)(H,18,20)

InChI-Schlüssel

SPKUEYWFZHGEKT-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.